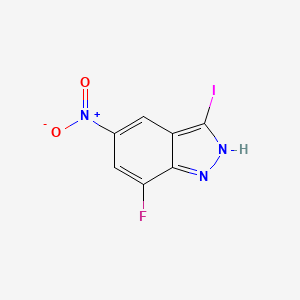

7-Fluoro-3-iodo-5-nitroindazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-iodo-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN3O2/c8-5-2-3(12(13)14)1-4-6(5)10-11-7(4)9/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKOYGLPPQSSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)I)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Functionalization Strategies of Halogenated and Nitrated Indazoles

C-H Activation and Late-Stage Functionalization of Indazole Systems

Late-stage functionalization (LSF) via C-H activation is a powerful strategy for rapidly accessing analogues of complex molecules, thereby accelerating drug discovery programs. semanticscholar.orgnih.govnih.gov However, the application of C-H activation to highly substituted, electron-poor heterocycles like 7-fluoro-3-iodo-5-nitroindazole is not widely documented and presents significant chemical challenges. The existing C-H bonds at the C-4 and C-6 positions are situated on a π-deficient ring system, deactivated by the cumulative electron-withdrawing effects of the nitro and fluoro groups, making them poor substrates for conventional electrophilic C-H activation pathways.

Transition-metal catalysis is a cornerstone of modern C-H functionalization. researchgate.net For the indazole core, numerous methods have been developed that utilize this approach, although they typically fall into two categories: construction of the indazole ring from a precursor via C-H activation, or functionalization of a less substituted, pre-formed indazole.

Rhodium(III) and Cobalt(III) catalysts have been effectively used to construct N-aryl-2H-indazoles through a directed C-H bond addition of azobenzenes to aldehydes, followed by cyclization. nih.govnih.govacs.orgacs.orgnih.gov In these reactions, the azo group acts as an internal directing group, facilitating the ortho-C-H activation of an aryl ring. The electronic nature of the substituents on the azobenzene (B91143) precursor can influence the reaction efficiency; electron-deficient groups tend to decrease yields, while electron-rich and neutral groups are well-tolerated. acs.orgnih.gov

Direct C-H functionalization of the pre-formed indazole ring has been achieved, primarily at the C-3 position of 2H-indazoles. rsc.org For instance, palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides can proceed in high yields with low catalyst loading. researchgate.net However, these reactions are most effective on indazoles that are relatively electron-rich or only moderately substituted. For a molecule like this compound, the C-3 position is already blocked by an iodine atom. Directing C-H activation to the remaining C-4 or C-6 positions would require overcoming the strong deactivating influence of the existing substituents and likely necessitate the prior installation of a directing group, a strategy not yet reported for this specific substitution pattern.

Radical-mediated C-H functionalization offers an alternative mechanistic pathway that can be effective for electron-deficient systems. Several methods have been reported for the C-3 functionalization of 2H-indazoles via radical intermediates. These include:

Nitration: Radical C-3 nitration of 2H-indazoles has been accomplished using Fe(NO₃)₃ with TEMPO and oxygen. chim.it

Alkylation and Acylation: A silver(I)/Na₂S₂O₈ system enables the regioselective alkylation and acylation at the C-3 position using Hantzsch esters as radical precursors. rsc.org

Thiocyanation: Iron-catalyzed C-3 thiocyanation with ammonium (B1175870) thiocyanate (B1210189) proceeds through a putative radical mechanism. chim.it

While these methods demonstrate the feasibility of radical functionalization on the indazole core, they are specific to the C-3 position, which is unavailable in this compound. Furthermore, an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been shown through DFT calculations to proceed via a radical chain mechanism involving hydrogen transfer. nih.gov The direct C-H functionalization at the C-4 or C-6 positions of the target compound via a radical pathway remains an underexplored area.

Cross-Coupling Chemistry with 3-Iodoindazole Moieties

The carbon-iodine bond at the C-3 position is the most versatile reactive handle on the this compound scaffold. This position is primed for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.net

The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds due to its operational simplicity and high functional group tolerance. mdpi.com The reaction of 3-iodoindazoles with boronic acids or their esters is a well-established route to 3-arylindazoles. chim.it

The reactivity of the substrate is significantly influenced by its electronic properties. Research on the closely related analogue, 3-iodo-5-nitroindazole, reveals it to be a highly reactive substrate in Suzuki vinylation reactions. nih.gov When unprotected at the N-1 position, 3-iodo-5-nitroindazole couples with vinylboronate esters in excellent yield. nih.gov In contrast, the N-Boc protected variant gives poor yields of the desired product, with N-deprotection being the major competing pathway. nih.gov This is attributed to the strong electron-withdrawing nitro group stabilizing the indazole anion formed during deprotection. nih.gov This finding suggests that this compound, which also possesses strong electron-withdrawing groups, would be a highly reactive coupling partner, preferably used without N-H protection.

The choice of catalyst and ligands is critical. For challenging couplings of unprotected N-H azoles, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have proven superior. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Unprotected Nitro-Substituted 3-Iodoindazole

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodo-5-nitro-1H-indazole | Pinacol (B44631) vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N aq.) | 1,4-Dioxane | Microwave, 120 °C, 40 min | 87% | nih.gov |

Beyond the Suzuki-Miyaura reaction, the C-I bond serves as a key anchor for other important carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst, to produce substituted alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used in the synthesis of natural products and pharmaceuticals. libretexts.org Given the high reactivity of the C-I bond in electron-deficient systems, the 3-iodo group of this compound is expected to be an excellent substrate for Sonogashira coupling, enabling the introduction of various alkynyl moieties.

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene under palladium catalysis. organic-chemistry.orgwikipedia.org The reaction has been successfully applied to 3-bromoindazoles. nih.gov A mechanochemical (ball-milling) method was developed for the chemoselective Heck coupling of 3-bromoindazoles, which was subsequently used in a concise synthesis of the drug Axitinib (B1684631). nih.gov This demonstrates the utility of Heck reactions for functionalizing the C-3 position of the indazole core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It has been used to synthesize 3-aminoindazoles from 3-haloindazole precursors. researchgate.net The reaction tolerates a wide range of amine coupling partners and functional groups. The application of Buchwald-Hartwig amination to this compound would provide direct access to a library of 3-aminoindazole derivatives, which are important pharmacophores.

Mechanistic Investigations of Functionalization Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The palladium-catalyzed cross-coupling reactions discussed above generally proceed through a common catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira), or migratory insertion (for Heck), and reductive elimination. youtube.com

The specific substitution pattern of this compound has profound electronic implications for this cycle. The strong electron-withdrawing nature of the nitro and fluoro groups significantly polarizes the C-I bond. This electronic effect is expected to accelerate the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst into the C-I bond.

However, a major mechanistic consideration for this substrate is the presence of the unprotected, acidic N-H proton. It is known that unprotected azoles like indazole can act as inhibitors in palladium-catalyzed couplings. nih.gov A proposed mechanism for this inhibition involves the formation of stable, off-cycle Pd(II)-azolate complexes that act as catalyst reservoirs, reducing the concentration of active catalyst in the cycle. nih.gov Using catalyst systems with bulky ligands (e.g., SPhos) and carefully optimized conditions can mitigate this inhibitory effect. nih.gov

Furthermore, the electron-deficient nature of the indazole ring can make the final reductive elimination step more challenging. Computational and experimental studies on related systems show that the electronic properties of the coupling partners significantly influence the energy barriers of the elementary steps in the catalytic cycle. rsc.orgnih.gov For an electron-poor system like this compound, while oxidative addition is favored, the subsequent reductive elimination to release the final product and regenerate the Pd(0) catalyst could become the rate-determining step.

Scientific Article on this compound Unattainable Due to Lack of Available Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific research data for the chemical compound this compound. As a result, the generation of a detailed scientific article focusing on its reactivity, reaction pathways, and radical intermediates, as per the requested outline, is not possible at this time.

The inquiry sought an in-depth analysis of "," with a specific focus on this compound. The requested sections included "Probing Reaction Pathways via Kinetic and Spectroscopic Analysis" and "Elucidation of Radical Intermediates (e.g., via Electron Paramagnetic Resonance Spectroscopy)."

While general information exists on the reactivity of the indazole core and the functionalization of related halogenated and nitrated indazoles, there is no published research detailing the specific kinetic and spectroscopic properties of this compound. Studies on the nitration kinetics of the parent indazole compound are available, which show that the reaction involves the conjugate acid of indazole. rsc.org Additionally, reviews on the functionalization of indazoles describe general methods for iodination and nitration. chim.it For instance, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it

Furthermore, the elucidation of radical intermediates using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy is a known method for studying reaction mechanisms. nih.gov However, no such studies have been reported for this compound.

The absence of specific experimental data, including kinetic parameters, spectroscopic analyses of reaction progress, and EPR studies to identify potential radical species for this compound, prevents the creation of a scientifically accurate and detailed article as requested. The available information on related compounds can only provide a general context for the reactivity of the indazole scaffold and does not suffice to generate content solely on the specified molecule.

Therefore, until specific research on this compound is conducted and published, a detailed article on its chemical reactivity and functionalization strategies cannot be written.

Advanced Spectroscopic and Analytical Characterization Methodologies for Complex Indazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. For a molecule with the complexity of 7-Fluoro-3-iodo-5-nitroindazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Analysis

The initial step in the NMR analysis of this compound involves the acquisition and interpretation of 1D ¹H, ¹³C, and ¹⁵N NMR spectra. These experiments provide fundamental information about the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the fluorine, iodine, and nitro substituents. The electron-withdrawing nature of the nitro group and the halogens would typically deshield the aromatic protons, causing them to resonate at a lower field. The N-H proton of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of N-H protons in heterocyclic systems. acs.orgmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine, iodine, and nitro groups will exhibit characteristic chemical shifts. For instance, the carbon bearing the fluorine atom will show a large one-bond C-F coupling constant, which is a definitive indicator of its position. The chemical shifts of the other aromatic carbons will also be influenced by the substituent effects, allowing for their assignment. nih.govresearchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide invaluable information about the nitrogen environments. iastate.edumdpi.com The two nitrogen atoms of the indazole ring and the nitrogen of the nitro group will have distinct chemical shifts, which are highly sensitive to their electronic environment and bonding. mdpi.com

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known substituent effects in similar heterocyclic systems, is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 8.5 - 8.8 | 115 - 120 |

| H-6 | 8.2 - 8.5 | 118 - 123 |

| N-H | 13.0 - 14.0 (broad) | - |

| C-3 | - | 90 - 95 |

| C-3a | - | 140 - 145 |

| C-4 | - | 115 - 120 |

| C-5 | - | 145 - 150 |

| C-6 | - | 118 - 123 |

| C-7 | - | 155 - 160 (d, ¹JCF ≈ 250 Hz) |

| C-7a | - | 135 - 140 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

While 1D NMR provides information about the individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms. wikipedia.orgslideshare.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. In this compound, this would primarily help in confirming the connectivity between the aromatic protons on the benzene (B151609) ring portion of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. azom.com This is instrumental in assigning the carbon signals for the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC experiment is one of the most powerful tools for structural elucidation as it reveals long-range couplings between protons and carbons (typically over two to three bonds). azom.com This allows for the definitive assignment of quaternary carbons and provides crucial information to piece together the entire molecular skeleton. For instance, correlations from the aromatic protons to the carbon atoms bearing the substituents (C-3, C-5, C-7) would confirm their relative positions.

Solid-State NMR for Conformational and Supramolecular Insights

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.govacs.org For this compound, ssNMR can provide valuable insights that are not accessible from solution-state NMR.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the exact molecular formula can be determined, distinguishing it from other potential compounds with the same nominal mass. This is particularly important for a molecule containing multiple heteroatoms like fluorine, iodine, and nitrogen.

Advanced Ionization Techniques for Structural Confirmation

The choice of ionization technique is crucial for obtaining meaningful mass spectra, especially for complex molecules that may be prone to fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules and can often generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), which is essential for determining the molecular weight. bohrium.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds and can also provide molecular ion information. bohrium.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often used for larger, non-volatile molecules and could be employed for the analysis of this compound, particularly in the solid state.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, which acts as a molecular fingerprint. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional moieties.

The presence of the indazole core is confirmed by several key vibrations. The N-H stretching vibration is typically observed in the region of 3100-3000 cm⁻¹. Aromatic C-H stretching vibrations from the benzene ring portion of the indazole system usually appear between 3100 and 3000 cm⁻¹. Furthermore, the C=C and C=N stretching vibrations within the heterocyclic and benzene rings give rise to a series of sharp absorption bands in the 1650-1450 cm⁻¹ region.

The substituents on the indazole ring also produce characteristic IR absorption bands. The nitro group (NO₂) is one of the most readily identifiable functional groups, displaying two strong and distinct stretching vibrations: an asymmetric stretch typically between 1560 and 1520 cm⁻¹ and a symmetric stretch between 1360 and 1335 cm⁻¹. The presence of a carbon-fluorine (C-F) bond is indicated by a strong absorption band in the 1100-1000 cm⁻¹ range. The carbon-iodine (C-I) bond, being much weaker, absorbs at lower frequencies, typically in the 600-500 cm⁻¹ region.

A hypothetical IR data table for this compound is presented below, based on established correlation tables and data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3000 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |

| C=C and C=N Ring Stretch | 1650 - 1450 | Medium-Strong |

| Symmetric NO₂ Stretch | 1360 - 1335 | Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| C-I Stretch | 600 - 500 | Medium |

This detailed analysis of the IR spectrum provides compelling evidence for the presence of all the key functional groups within the this compound molecule, thereby offering a preliminary but crucial piece of structural confirmation.

X-ray Crystallography for Definitive Structural and Stereochemical Determination

While spectroscopic methods like IR provide functional group information, X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its constitution and stereochemistry. It would confirm the substitution pattern on the indazole ring, unequivocally placing the fluorine atom at the 7-position, the iodine atom at the 3-position, and the nitro group at the 5-position.

The analysis would also reveal the planarity of the indazole ring system and the orientation of the nitro group relative to the ring. Furthermore, the crystal packing arrangement would be elucidated, showing the intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding involving the iodine atom, that govern the solid-state architecture. While a specific crystal structure for this compound is not publicly available, studies on related substituted indazoles have demonstrated the power of this technique in confirming their molecular structures. core.ac.uk For instance, the crystal structures of other fluorinated indazoles have been determined, revealing how the fluorine substituent influences the supramolecular assembly through various intermolecular interactions. core.ac.uk

A hypothetical table of selected crystallographic parameters for this compound is presented below to illustrate the type of data obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.225 |

| C(7)-F Bond Length (Å) | 1.35 |

| C(3)-I Bond Length (Å) | 2.10 |

| C(5)-N(1) Bond Length (Å) | 1.47 |

| N(2)-O(1) Bond Length (Å) | 1.22 |

| N(2)-O(2) Bond Length (Å) | 1.22 |

Such precise structural data is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.

Complementary Analytical Techniques for Purity and Composition Assessment

Beyond structural elucidation, a comprehensive characterization of this compound necessitates the use of analytical techniques to determine its elemental composition and assess its purity.

Elemental analysis is a fundamental technique that provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. huji.ac.il For halogen-containing compounds, a modified combustion analysis can also determine the percentage of halogens. This technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. The accuracy of CHN analysis is typically within ±0.3%. huji.ac.il

For this compound, with a molecular formula of C₇H₃FIN₃O₂, the theoretical elemental composition can be calculated. A comparison of the experimentally determined percentages with the theoretical values provides a robust confirmation of the compound's empirical formula and a strong indicator of its purity.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 27.38 |

| Hydrogen (H) | 0.99 |

| Fluorine (F) | 6.19 |

| Iodine (I) | 41.33 |

| Nitrogen (N) | 13.69 |

| Oxygen (O) | 10.42 |

Significant deviations from these theoretical values would suggest the presence of impurities or an incorrect structural assignment.

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating the main component from any impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

Given the likely solid nature and relatively high molecular weight of this compound, High-Performance Liquid Chromatography (HPLC) is the more suitable technique for purity assessment. bloomtechz.com A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier. nih.govmdpi.com Detection is commonly achieved using a UV-Vis detector, as the aromatic and nitro-functionalized structure of the compound would exhibit strong UV absorbance. nih.govmdpi.com A pure sample would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, and their peak areas can be used to quantify the purity of the sample.

Gas Chromatography (GC) could also potentially be used, provided the compound is sufficiently volatile and thermally stable. nih.gov For fluorinated and nitroaromatic compounds, specific GC columns and conditions have been developed. nih.govtrajanscimed.com A capillary column with a suitable stationary phase would be used, and the compound would be vaporized in a heated injection port and carried through the column by an inert carrier gas like helium or nitrogen. Detection could be achieved using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). nih.govrsc.org

A hypothetical HPLC purity analysis report for this compound is shown below.

| Peak Number | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 5.2 | 99.8 | This compound |

| 2 | 3.8 | 0.1 | Impurity A |

| 3 | 6.5 | 0.1 | Impurity B |

The combination of these chromatographic methods provides a high degree of confidence in the purity and composition of the synthesized this compound, which is essential for its use in further research and development.

Theoretical and Computational Chemistry Insights into Fluoro Iodo Nitroindazole Systems

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure and reactivity of molecular systems. For substituted indazoles, these methods provide critical insights into how different functional groups modulate the behavior of the heterocyclic core.

The electron density distribution in the indazole ring is significantly perturbed by the presence of fluoro, iodo, and nitro substituents. The nitro group, being a strong electron-withdrawing group, substantially decreases the electron density on the benzene (B151609) portion of the indazole ring, particularly at the positions ortho and para to its attachment (positions 4 and 6). This effect is clearly observable in the molecular electrostatic potential (MEP) maps, where regions of high positive potential (electron deficiency) are localized around the nitro group and the adjacent aromatic protons.

The fluorine atom at the 7-position also exerts a strong electron-withdrawing inductive effect, further polarizing the C-F bond and influencing the acidity of the N-H proton. The iodine atom at the 3-position, while also a halogen, has a more complex influence due to its larger size and greater polarizability, which can lead to significant halogen bonding interactions.

A crucial aspect of understanding reactivity lies in the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nitro-substituted indazoles, the LUMO is typically localized over the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. The HOMO, on the other hand, is often distributed across the indazole ring system. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov DFT calculations on related nitroaromatic compounds show that the presence of a nitro group significantly lowers the LUMO energy, making the molecule more susceptible to reduction. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (eV) for Substituted Indazoles from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1H-Indazole | -6.21 | -0.15 | 6.06 |

| 5-Nitro-1H-indazole | -7.15 | -2.89 | 4.26 |

| 7-Nitro-1H-indazole | -7.23 | -2.98 | 4.25 |

Note: The data presented are illustrative and based on typical values found in the literature for similar systems. Actual values for 7-Fluoro-3-iodo-5-nitroindazole would require specific calculations.

Computational modeling is a powerful method for elucidating reaction mechanisms by identifying intermediates and transition states. For substituted indazoles, this can be applied to understand regioselective reactions such as N-alkylation. nih.govwuxibiology.com The presence of bulky and electron-withdrawing substituents can direct the course of these reactions. For instance, in the case of this compound, the steric hindrance from the 7-fluoro group and the electronic influence of the 5-nitro group would be expected to play a significant role in determining the preferred site of electrophilic attack on the pyrazole (B372694) nitrogen atoms.

DFT calculations can map out the potential energy surface for a given reaction, allowing for the determination of activation energies for different pathways. For example, the alkylation of indazoles can lead to either N1 or N2 substituted products, and computational studies have shown that the relative stability of the transition states leading to these products is highly dependent on the substitution pattern of the indazole ring and the nature of the electrophile. nih.govwuxibiology.com

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) with a high degree of accuracy. nih.govnih.gov These predictions are invaluable for structure elucidation and for assigning complex NMR spectra. For this compound, theoretical calculations can predict the chemical shifts for each proton and carbon atom. The electron-withdrawing nitro group is expected to cause a significant downfield shift for the protons on the benzene ring, particularly H4 and H6. arpgweb.com The fluorine atom at C7 would also influence the chemical shifts of neighboring protons and carbons.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Representative Nitroindazole

| Proton | Predicted (ppm) | Experimental (ppm) |

| H-3 | 8.30 | 8.25 |

| H-4 | 8.75 | 8.70 |

| H-6 | 8.20 | 8.15 |

| H-7 | 7.90 | 7.85 |

Note: This table provides an illustrative comparison for a generic nitroindazole. The accuracy of the prediction depends on the level of theory and the solvent model used. nih.govnih.gov

Beyond NMR, computational methods can also predict other spectroscopic properties such as infrared (IR) and UV-Vis spectra. nih.govmdpi.com Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, providing insight into the absorption maxima observed in UV-Vis spectroscopy. nih.gov

Investigation of Tautomeric Equilibria and Stability

Indazole and its derivatives can exist in two main tautomeric forms: the 1H- and 2H-tautomers. The relative stability of these tautomers is a critical factor influencing the compound's chemical behavior and biological activity. nih.govresearchgate.net

In the gas phase and in nonpolar solvents, the 1H-tautomer of indazole is generally more stable than the 2H-tautomer due to its benzenoid character, which confers greater aromatic stability. nih.govnih.gov However, the position and nature of substituents can significantly alter this equilibrium.

Electron-withdrawing groups, such as the nitro group, generally favor the 1H-tautomer. nih.gov For this compound, the strong electron-withdrawing nature of both the 5-nitro and 7-fluoro groups would be expected to further stabilize the 1H form. Computational studies on various substituted indazoles have shown that the energy difference between the 1H and 2H tautomers can be quantitatively predicted using DFT. researchgate.net While in most cases the 1H-tautomer is more stable, certain substitution patterns have been theoretically shown to favor the 2H-tautomer. researchgate.net The iodine at the 3-position is also expected to influence the tautomeric equilibrium, though its effect is likely to be less pronounced than that of the nitro and fluoro groups.

Table 3: Calculated Relative Energies (kcal/mol) of Indazole Tautomers

| Compound | ΔE (E₂H - E₁H) in Gas Phase | ΔE (E₂H - E₁H) in Water |

| 1H-Indazole | 3.59 | 3.80 |

| 5-Nitro-1H-indazole | 4.78 | 4.54 |

| 7-Nitro-1H-indazole | 5.21 | 4.98 |

Note: Data are illustrative and based on published calculations for similar systems. A positive value indicates that the 1H-tautomer is more stable. nih.gov

The polarity of the solvent can have a profound effect on the tautomeric equilibrium. nih.govresearchgate.net Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over the other. Generally, polar solvents tend to favor the more polar tautomer. The dipole moments of the 1H- and 2H-tautomers of substituted indazoles can be calculated to predict the effect of solvent polarity. orientjchem.org

Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting tautomeric preferences in solution. researchgate.netnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solvation energy of each tautomer. For nitro-substituted indazoles, while the 1H-tautomer is generally favored in both the gas phase and in solution, the energy difference between the tautomers can be modulated by the solvent. nih.gov The ability of a solvent to engage in specific hydrogen bonding interactions with the N-H or lone pair electrons of the indazole ring can also play a crucial role in determining the tautomeric preference. nih.govrsc.org

Analysis of Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state, known as supramolecular assembly, is dictated by a complex interplay of intermolecular forces. In the case of this compound, these interactions are crucial in determining its crystallographic structure and, consequently, its physicochemical properties. Computational chemistry offers powerful tools to dissect and understand these non-covalent interactions.

Aromatic stacking, specifically π-π interactions, also plays a vital role in the supramolecular assembly of this compound. The indazole ring system, influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, can engage in stacking interactions. Computational models are used to calculate the energetics and preferred geometries of these stacking arrangements, which can range from parallel-displaced to T-shaped configurations. The interplay between the electron-deficient and electron-rich regions of the aromatic core governs the nature of these interactions.

Experimentally determined crystallographic data, typically from X-ray diffraction, provides the precise arrangement of molecules in the crystal lattice. Computational methods are then employed to rationalize these observed structures. By calculating lattice energies and analyzing intermolecular contacts, researchers can understand why a particular packing arrangement is favored.

Hydrogen bonding is another critical component of the supramolecular architecture of this compound. The N-H group of the indazole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the fluorine atom can act as acceptors. Computational studies can map out these hydrogen bonding networks, which may involve the formation of chains, sheets, or more complex three-dimensional motifs. These networks, in conjunction with halogen bonds and aromatic stacking, create a robust and stable crystal structure. The specific patterns of these interactions are key to understanding the macroscopic properties of the solid material.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For this compound, QSRR models could predict its behavior in various chemical reactions.

These studies involve the calculation of a wide array of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Geometrical Descriptors: Including molecular surface area and volume.

Once these descriptors are computed, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates these structural features with a specific measure of reactivity, such as reaction rates or equilibrium constants. While specific QSRR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how the combined electronic effects of the fluoro, iodo, and nitro substituents influence its reactivity in processes like nucleophilic substitution or cross-coupling reactions.

Synthetic Utility and Future Directions of 7 Fluoro 3 Iodo 5 Nitroindazole As a Building Block

Strategic Utilization of the C-3 Iodine for Further Chemical Transformations

The carbon-iodine bond at the C-3 position of the indazole ring is the most labile site for transition metal-catalyzed cross-coupling reactions. This feature allows for the introduction of a wide array of carbon-based substituents, providing a powerful tool for molecular diversification.

Diverse Cross-Coupling Reactions to Introduce Carbon-Carbon Bonds

The C-3 iodo group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the 3-iodoindazole with an organoboron reagent. For instance, the Suzuki-Miyaura cross-coupling of unprotected 3-iodoindazoles with pinacol (B44631) vinyl boronate has been shown to be an effective method for C-3 vinylation, proceeding in moderate to excellent yields under microwave irradiation. chemicalbook.comresearchgate.net Notably, even with a strong electron-withdrawing nitro group at the C-5 position, unprotected 3-iodo-5-nitroindazole can undergo vinylation in excellent yield. chemicalbook.comfrontiersin.org This suggests that 7-fluoro-3-iodo-5-nitroindazole would be a suitable substrate for similar transformations. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate. chemicalbook.comresearchgate.netfrontiersin.orgnih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties at the C-3 position through coupling with a terminal alkyne. researchgate.netharvard.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This methodology is valuable for creating extended π-systems and for the synthesis of precursors to more complex heterocyclic structures. Given the reactivity of 3-iodoindazoles in Sonogashira couplings, it is anticipated that this compound would readily participate in such transformations.

Heck Coupling: The Heck reaction provides a means to form C-C bonds by coupling the 3-iodoindazole with an alkene. beilstein-journals.orgresearchgate.net This reaction is catalyzed by a palladium complex and is a powerful tool for the synthesis of substituted alkenes. The development of mechanochemical methods for Heck coupling has even been applied to the synthesis of complex pharmaceutical agents like axitinib (B1684631) from 3-bromoindazole (B152527) precursors, highlighting the industrial relevance of this transformation. beilstein-journals.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of the 3-iodoindazole with an organotin reagent. nih.govresearchgate.net This reaction is known for its tolerance of a wide range of functional groups. The synthesis of various heterocyclic compounds has been achieved using Stille coupling, demonstrating its broad applicability. nih.gov

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the 3-iodoindazole. mdpi.comnih.gov This reaction is catalyzed by a nickel or palladium complex and is recognized for its high functional group tolerance and the ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). mdpi.com

| Reaction | Coupling Partner | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OR)₂) | Pd(PPh₃)₄ / Base | 3-Substituted Indazole (C-C bond) | chemicalbook.comresearchgate.netnih.govpurdue.edu |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst / Cu(I) co-catalyst / Base | 3-Alkynyl Indazole | researchgate.netharvard.edu |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst / Base | 3-Alkenyl Indazole | beilstein-journals.orgresearchgate.net |

| Stille | Organotin Reagent (e.g., R-SnR'₃) | Pd catalyst | 3-Substituted Indazole (C-C bond) | nih.govresearchgate.net |

| Negishi | Organozinc Reagent (e.g., R-ZnX) | Pd or Ni catalyst | 3-Substituted Indazole (C-C bond) | mdpi.comnih.gov |

Metalation-Electrophile Quenching Strategies for Selective C-3 Derivatization

An alternative to cross-coupling reactions for the functionalization of the C-3 position involves metal-halogen exchange followed by quenching with an electrophile. This strategy allows for the introduction of a different set of functional groups.

Lithium-Halogen Exchange: Treatment of a 3-iodoindazole with an organolithium reagent, such as n-butyllithium, can lead to a lithium-halogen exchange, generating a 3-lithioindazole species. This highly reactive intermediate can then be trapped with various electrophiles to introduce functionalities like alkyl, carbonyl, or silyl (B83357) groups.

Magnesium-Halogen Exchange: A milder and often more functional group tolerant approach is the magnesium-halogen exchange. researchgate.net Reagents like isopropylmagnesium chloride (i-PrMgCl) or "Turbo-Grignard" reagents (i-PrMgCl·LiCl) can effectively convert the C-3 iodo group into a Grignard reagent. researchgate.net This organomagnesium intermediate can then be reacted with a wide range of electrophiles. The use of i-PrMgCl·LiCl has been shown to facilitate the exchange even in the presence of sensitive functional groups. researchgate.net

Chemical Conversions Involving the C-5 Nitro Group

The nitro group at the C-5 position is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. This transformation opens up a plethora of synthetic possibilities for further derivatization and the construction of fused heterocyclic systems.

Reductive Transformations to Amino Functionalities for Amidation and Heterocycle Formation

The reduction of the C-5 nitro group to a C-5 amino group is a key transformation that dramatically alters the electronic properties of the indazole ring and provides a nucleophilic center for further reactions. A variety of reducing agents can be employed for this purpose, including tin(II) chloride (SnCl₂), catalytic hydrogenation with palladium on carbon (Pd/C), or iron (Fe) in acidic media. The resulting 5-amino-7-fluoro-3-iodoindazole is a valuable intermediate for the synthesis of a wide range of derivatives through amidation, sulfonylation, or participation in cyclization reactions to form more complex heterocyclic systems.

Applications in the Synthesis of Annulated Indazole Systems

The 5-aminoindazole (B92378) derivative is a key precursor for the synthesis of annulated indazole systems, which are of significant interest in medicinal chemistry. The amino group, along with the adjacent C-4 and C-6 positions of the indazole ring, can participate in cyclization reactions to form fused five- or six-membered rings.

Synthesis of Pyrazolo[3,4-f]quinolines and Pyrazolo[4,3-f]quinolines: The condensation of 5-aminoindazoles with various dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-f]quinolines or their pyrazolo[4,3-f]quinoline isomers. researchgate.netbeilstein-journals.org These fused heterocyclic systems are present in a number of biologically active molecules. For example, the synthesis of pyrazolo[4,3-f]quinoline derivatives has been achieved through an inverse imino Diels-Alder reaction starting from a 5-amino-6-bromo-1-methyl-1H-indazole. researchgate.net

Synthesis of Pyrazolo[3,4-g]quinoxalines: Similarly, the reaction of a 5,6-diaminoindazole, which can be derived from a 5-amino-6-nitroindazole precursor, with a 1,2-dicarbonyl compound leads to the formation of pyrazolo[3,4-g]quinoxalines. chemicalbook.com These compounds have been investigated as kinase inhibitors. chemicalbook.com

Exploiting the C-7 Fluorine Atom in Synthetic Pathways

The fluorine atom at the C-7 position is the least reactive of the three functional groups under many conditions, often serving as a strategic modulator of the physicochemical and biological properties of the final molecule. However, under specific conditions, it can also participate in synthetic transformations.

The presence of the electron-withdrawing nitro group at C-5 enhances the electrophilicity of the benzene (B151609) ring portion of the indazole, making it more susceptible to nucleophilic aromatic substitution (SNAr). While the fluorine atom is a poor leaving group in SN2 reactions, it can be a good leaving group in SNAr reactions, especially when activated by ortho or para electron-withdrawing groups. In the case of 7-fluoro-5-nitroindazole, the nitro group is meta to the fluorine, which provides some activation. Although less favorable than an ortho or para relationship, nucleophilic displacement of the fluorine by strong nucleophiles under forcing conditions may be possible.

Fluorine as a Steric or Electronic Modulator of Reactivity

The presence of a fluorine atom at the 7-position of the indazole ring significantly influences the molecule's reactivity through a combination of steric and electronic effects. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which can modulate the acidity of the N-H proton and the nucleophilicity of the pyrazole (B372694) ring. This electronic influence is critical in directing further chemical transformations. ekb.eg

For instance, in N-alkylation reactions, the electronic nature of substituents on the indazole ring plays a crucial role in determining the regioselectivity between the N1 and N2 positions. Studies on substituted indazoles have shown that electron-withdrawing groups, such as the nitro group at C5 and the fluorine at C7, can influence the N1/N2 ratio of alkylation products. nih.govresearchgate.net Specifically, a C7 substituent can confer excellent N2 regioselectivity. nih.gov The fluorine atom's steric bulk, although modest, can also play a role in directing incoming reagents, particularly in reactions involving the adjacent C6 or N1 positions.

The fluorine atom can also impact the pharmacokinetic and pharmacodynamic properties of resulting molecules, a feature extensively utilized in drug design. ekb.eg It can enhance metabolic stability, improve bioavailability, and modulate protein-ligand interactions. ekb.eg The electronic modulation by fluorine can also be leveraged to fine-tune the energy levels of molecules for applications in materials science, such as in organic light-emitting diodes (OLEDs). ossila.com

Table 1: Influence of Substituents on Indazole Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Fluorine | 7 | Strong -I | Small | Modulates N-H acidity, influences N1/N2 alkylation regioselectivity, can direct ortho-metalation. |

| Iodine | 3 | Weak -I, +M | Moderate | Primary site for transition-metal-catalyzed cross-coupling reactions. |

| Nitro | 5 | Strong -I, -M | Moderate | Deactivates the benzene ring towards electrophilic substitution, activates it for nucleophilic aromatic substitution, can be reduced to an amino group for further functionalization. |

Potential for Further Fluorine-Specific Derivatization

While direct derivatization of the fluorine atom itself is challenging due to the strength of the C-F bond, its presence can facilitate reactions at adjacent positions. For instance, the electron-withdrawing nature of fluorine can activate the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, although the nitro group at the 5-position is a more powerful activating group for this type of transformation.

More significantly, the fluorine at C7 can potentially direct ortho-lithiation or other C-H activation reactions to the C6 position, providing a pathway for the introduction of new functional groups at this site. However, the development of direct and selective C-F bond functionalization methodologies is an active area of research and could open up new avenues for derivatizing this compound in the future. The reaction of N-unsubstituted indazoles with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) has been shown to lead to complex rearrangements, indicating the nuanced reactivity of the indazole core. researchgate.netrsc.org

Role of Multi-substituted Indazoles in the Synthesis of Complex Heterocyclic Systems

Multi-substituted indazoles like this compound are invaluable precursors for the synthesis of complex, fused heterocyclic systems. Each functional group serves as a handle for sequential and site-selective reactions.

The iodine atom at the 3-position is arguably the most versatile handle for elaboration. It is primed for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. nih.gov This allows for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents at this position, which is a common site for modulation in biologically active indazoles.

The nitro group at the 5-position serves two primary roles. Firstly, it can be readily reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or diazotization followed by substitution. This amino group can also serve as a key component in the construction of fused ring systems. Secondly, the nitro group can be a handle for nucleophilic aromatic substitution of a suitably positioned leaving group.

The N-H of the pyrazole ring can be alkylated, arylated, or acylated. The regioselectivity of these reactions is influenced by the existing substituents and the reaction conditions. nih.govbeilstein-journals.org This N-functionalization is another critical vector for diversification.

By strategically combining these transformations, complex polycyclic and medicinally relevant scaffolds can be constructed. For example, a Suzuki coupling at C3 followed by reduction of the nitro group and subsequent cyclization could lead to indazolo-quinolines or other fused systems. The merging of indazoles with other heterocycles like piperazines and morpholines has been demonstrated as a powerful strategy for generating chemical diversity. beilstein-journals.org

Table 2: Potential Sequential Reactions for this compound

| Step | Reaction | Reagents and Conditions | Resulting Functional Group |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C3-Aryl |

| 2 | Nitro Reduction | SnCl2, HCl or H2, Pd/C | C5-Amino |

| 3 | N-Alkylation | Alkyl halide, base | N1/N2-Alkyl |

| 4 | Pictet-Spengler type Cyclization | Aldehyde/Ketone (with C5-amino) | Fused heterocyclic ring |

Outlook on Emerging Methodologies and Synthetic Challenges for Highly Functionalized Indazoles

The synthesis and functionalization of highly substituted indazoles remain an area of active research, with several challenges and emerging opportunities. nih.govrsc.org

Synthetic Challenges:

Regiocontrol: Achieving selective functionalization at a specific position without protecting other reactive sites is a persistent challenge. For instance, selective N1 vs. N2 alkylation often requires careful optimization of reaction conditions. beilstein-journals.org

Harsh Reaction Conditions: Many classical methods for indazole synthesis and functionalization require harsh conditions that may not be compatible with sensitive functional groups. researchgate.net

Limited Availability: The synthesis of complex starting materials like this compound can be low-yielding and costly, which can be a bottleneck for extensive derivatization studies. nih.gov

Emerging Methodologies:

C-H Functionalization: Transition-metal-catalyzed C-H activation and functionalization have emerged as a powerful tool for the direct introduction of substituents onto the indazole core without the need for pre-functionalized starting materials. nih.govrsc.orgnih.govnih.govacs.org This strategy offers a more atom- and step-economical approach to novel indazole derivatives.

Flow Chemistry: The use of continuous flow reactors for the synthesis of indazoles and their derivatives is gaining traction. Flow chemistry can offer improved safety, scalability, and reaction control, which is particularly advantageous for reactions that are hazardous or difficult to control in batch processes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient alternative for various transformations, including C-H functionalization and the formation of C-C and C-heteroatom bonds on the indazole scaffold.

Novel Cyclization Strategies: The development of new cyclization methods to construct the indazole core with high regioselectivity and functional group tolerance is continuously being explored. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoro-3-iodo-5-nitroindazole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indazole core. For example:

- Step 1 : Nitration of a fluorinated indazole precursor at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2 : Halogenation at the 3-position via electrophilic substitution, employing iodine monochloride (ICl) in acetic acid .

- Critical Intermediates : 7-Fluoroindazole (precursor), 5-nitro-7-fluoroindazole (after nitration), and iodinated derivatives.

- Validation : Intermediate structures are confirmed via -NMR and LC-MS, with purity assessed by HPLC (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm substituent positions and absence of regioisomers. Fluorine () NMR resolves electronic effects of the fluoro group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 335.93) .

- Elemental Analysis : Matches calculated C, H, N, and I percentages (±0.3%) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Susceptible to photodegradation due to the nitro group. Store in amber vials at -20°C under inert gas (argon) to prevent oxidation .

- Handling : Use gloveboxes for air-sensitive reactions. Monitor decomposition via TLC or HPLC if stored >6 months .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in halogenation steps?

- Methodological Answer :

- Catalytic Systems : Use Pd(II) catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance iodination efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve iodine solubility and reaction homogeneity.

- Kinetic Control : Maintain temperatures <50°C to suppress side reactions (e.g., dehalogenation) .

- Troubleshooting : Low yields (<40%) may indicate residual moisture; pre-dry solvents with molecular sieves.

Q. How can researchers resolve contradictions in reported biological activity data for nitroindazole derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from off-target interactions .

- Batch Variability : Compare lot-specific impurity profiles (HPLC) to rule out synthetic byproducts influencing results .

- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends (e.g., nitro group’s role in cytotoxicity) .

Q. What advanced applications exist for this compound in environmental or materials science?

- Methodological Answer :

- Pollutant Degradation : The nitro and iodine groups enable radical-mediated degradation of aromatic pollutants (e.g., polycyclic hydrocarbons) under UV light .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Fe) in catalytic systems for oxidation reactions. Characterize complexes via X-ray crystallography and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.